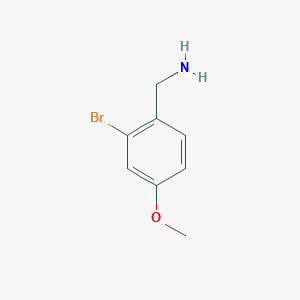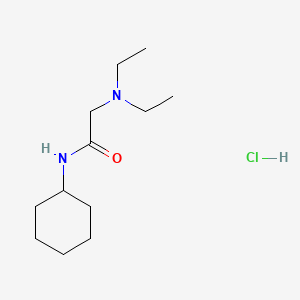![molecular formula C30H40N2O2S2 B1661918 2,5-Bis(2-éthylhexyl)-3,6-di(thiophène-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1185885-86-2](/img/structure/B1661918.png)
2,5-Bis(2-éthylhexyl)-3,6-di(thiophène-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Vue d'ensemble
Description
“2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is an organic compound with the molecular formula C30H40N2O2S2 and a molecular weight of 524.78 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves column chromatography on silica gel using petroleum ether/dichloromethane as eluent . The crude product is then further purified by recrystallization with ethanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCCCC(CC)CN1C(=O)C2=C(N(CC(CC)CCCC)C(=O)C2=C1C1=CC=CS1)C1=CC=CS1 .Physical And Chemical Properties Analysis
This compound is a crystalline powder . Its 1H NMR and 13C NMR spectra have been reported .Applications De Recherche Scientifique
Applications électroniques organiques
Ce composé est utilisé dans la synthèse de polymères donneurs-accepteurs conjugués via une polymérisation d'arylation C-H directe . Ces polymères ont suscité un intérêt considérable dans les applications électroniques organiques en raison de leurs propriétés optoélectroniques réglables avec une bande interdite étroite .
Propriétés photovoltaïques
Le composé est utilisé dans l'étude des propriétés photovoltaïques. Les polymères synthétisés présentent une absorption dépendante de la température lorsqu'ils sont mélangés avec PC 71 BM, ce qui est étudié pour l'application photovoltaïque .
Diodes électroluminescentes
Le composé est utilisé dans le développement de diodes électroluminescentes. Les propriétés optoélectroniques réglables des polymères synthétisés les rendent adaptés à cette application .
Dispositifs électrochromes
Le composé est également utilisé dans la création de dispositifs électrochromes. Les propriétés électriques des polymères synthétisés les rendent idéaux pour cette application .
Transistors à effet de champ
Le composé est utilisé dans la fabrication de transistors à effet de champ. Les propriétés électriques des polymères synthétisés les rendent adaptés à cette application .
Évolution photocatalytique de l'hydrogène
Le composé est utilisé dans la construction de copolymères à double accepteur à base de sulfone pour une évolution photocatalytique d'hydrogène très efficace . Le polymère résultant, PBDTTS-1SO, a montré des activités photocatalytiques élevées sous irradiation de lumière visible .
Cellules solaires polymères
Le composé est utilisé comme molécule donneuse dans la fabrication de cellules solaires polymères (CSP) .
Transistors organiques à couches minces
Le composé est utilisé dans la fabrication de transistors organiques à couches minces (TOFT) .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers , which are key components in the photocatalytic process.
Mode of Action
The compound interacts with its targets through a sulfide oxidation tuning approach . This involves the construction of a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The compound’s strong electron-withdrawing ability allows it to act as an electron-output site .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photosynthesis. The compound’s interaction with this pathway leads to enhanced efficiency of the photocatalytic process .
Result of Action
The action of the compound results in high photocatalytic activities . Specifically, it has been shown to achieve an apparent quantum yield exceeding 18% at a wavelength of 500 nm , which is among the highest values recorded for polymer photocatalysts .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure and temperature. For instance, its photocatalytic activity is observed under visible-light illumination . Additionally, the compound’s performance in solar cells is sensitive to annealing conditions .
Analyse Biochimique
Biochemical Properties
It has been used in the synthesis of covalent organic frameworks (COFs), which have been applied in photocatalysis . The thiophene functional group in this compound is introduced into the electron acceptor units of COFs, extending its spectral absorption capacity and enhancing the utilization rate of sunlight .
Molecular Mechanism
It is known to be involved in the synthesis of donor-acceptor covalent organic frameworks, which have a wide absorption range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of covalent organic frameworks, which have shown high photocatalytic conversion efficiency .
Metabolic Pathways
It is known to be involved in the synthesis of covalent organic frameworks, which have been applied in photocatalysis .
Propriétés
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2S2/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNHAWTSFHBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729354 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185885-86-2 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes DPP a promising building block for organic solar cell materials?
A1: DPP is a strong electron-accepting unit that exhibits strong absorption in the visible region of the electromagnetic spectrum. [, , ] This characteristic makes DPP-based materials efficient at harvesting sunlight, a crucial factor for solar cell performance. Additionally, the four solubilizing alkyl chains on the DPP core contribute to good solubility in common solvents, [] which is essential for solution-processing techniques commonly used in organic solar cell fabrication.
Q2: How does the structure of DPP affect its performance in organic solar cells?
A2: The planar structure of the DPP core allows for strong π-π stacking interactions, [] which facilitates charge transport within the active layer of the solar cell. Furthermore, the electron-deficient nature of DPP allows it to readily accept electrons from electron-rich donor materials, creating a charge separation essential for electricity generation. []
Q3: Can DPP be used in both polymer and small molecule-based organic solar cells?
A3: Yes, research demonstrates the versatility of DPP in constructing both polymeric and small-molecule organic solar cell materials. [, ] For example, DPP has been successfully incorporated into ladder-type donor-acceptor copolymers [] and linear A-D-A type small molecules. [] This flexibility allows for tailoring the optoelectronic properties and morphology of the active layer to optimize device performance.
Q4: What are the limitations of DPP-based materials in organic solar cells?
A4: While DPP-based materials have shown promise in organic solar cells, there are still areas for improvement. For instance, the power conversion efficiencies of DPP-based devices are still lower than some other high-performing organic solar cell materials. [, ] Further research focusing on optimizing the molecular design, morphology control, and device engineering is crucial to overcome these limitations and achieve higher efficiencies.
Q5: What are the future directions for research on DPP in organic solar cells?
A5: Future research could explore the synthesis of new DPP derivatives with tailored optoelectronic properties, such as extending the absorption range further into the near-infrared region. [] Investigating new processing techniques to optimize the morphology of DPP-based active layers and improve charge transport is another promising avenue. Additionally, understanding the degradation mechanisms of DPP-based materials and developing strategies to enhance their long-term stability are crucial for the development of commercially viable organic solar cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



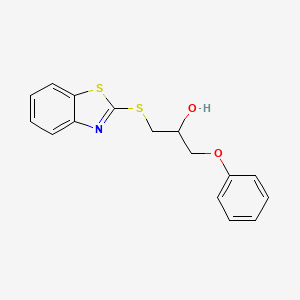
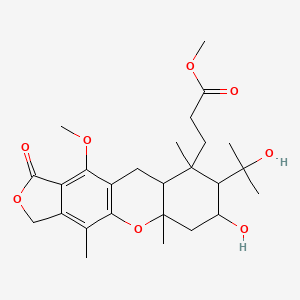

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)



![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)
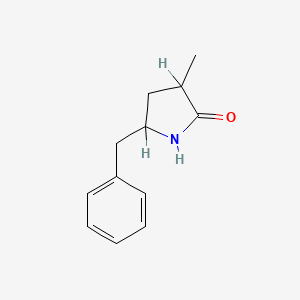

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)
